N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Description
N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[221]heptane-2-carboxamide is a complex organic compound featuring a bicyclic structure
Properties
IUPAC Name |
N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11(15(19)9-12-5-3-2-4-6-12)18-17(20)14-10-13-7-8-16(14)21-13/h2-6,11,13-14,16H,7-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEAOLMHWSEVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC1=CC=CC=C1)NC(=O)C2CC3CCC2O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized via a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled conditions. This reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride.
Introduction of the Phenylbutanone Moiety: The phenylbutanone group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the carboxylic acid derivative of the bicyclic compound with an amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylbutanone moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen. Reagents like alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Alkylated amides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to natural ligands. It can be used in biochemical assays to study enzyme kinetics and inhibition.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.
Industry
Industrially, the compound can be used in the synthesis of polymers and advanced materials. Its stability and reactivity profile make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate for the active site, or through allosteric modulation, where it binds to a different site on the enzyme or receptor, inducing conformational changes that affect activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
- N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[2.2.1]heptane-2-thiocarboxamide
- N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[2.2.1]heptane-2-sulfonamide
Uniqueness
What sets N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide apart from similar compounds is its specific combination of functional groups and the bicyclic core. This unique structure confers distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
